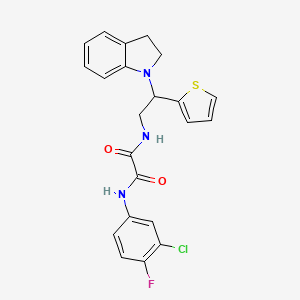

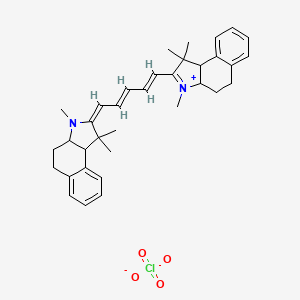

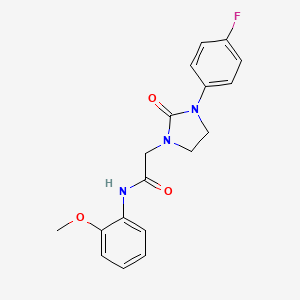

3-(azepane-1-carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(azepane-1-carbonyl)-2H-chromen-2-one, also known as chromeno[2,3-d]azepine, is synthesized through a base-promoted cascade reaction of 3-(1-alkynyl)chromones with pyridinium ylides. This process involves multiple reactions, including a Michael addition, deprotonation, alkyne-allene isomerization, and cyclization, leading to the formation of the chromeno[2,3-d]azepine scaffold in an efficient and economic manner .

Synthesis Analysis

The synthesis of chromeno[2,3-d]azepine involves a base-promoted cascade reaction of 3-(1-alkynyl)chromones with pyridinium ylides. This tandem process occurs under mild conditions without the need for a transition metal catalyst, making it a cost-effective and efficient method for producing this compound .

Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]azepine is determined by the base-promoted cascade reaction of 3-(1-alkynyl)chromones with pyridinium ylides. This reaction leads to the formation of the chromeno[2,3-d]azepine scaffold, providing insights into its molecular structure and potential applications .

Chemical Reactions Analysis

The synthesis of chromeno[2,3-d]azepine involves a series of chemical reactions, including Michael addition, deprotonation, alkyne-allene isomerization, and cyclization. These reactions occur sequentially in the base-promoted cascade reaction of 3-(1-alkynyl)chromones with pyridinium ylides, contributing to the formation of the chromeno[2,3-d]azepine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[2,3-d]azepine are influenced by its molecular structure, which is determined by the base-promoted cascade reaction of 3-(1-alkynyl)chromones with pyridinium ylides. Understanding these properties is essential for exploring the potential applications of this compound in various fields .

Base-Promoted Cascade Reactions of 3-(1-Alkynyl)chromones with Pyridinium Ylides to Chromeno[2,3- d]azepine Derivatives.

Scientific Research Applications

Synthesis Techniques and Derivatives

An efficient method for synthesizing 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones, which are structurally related to 3-(azepane-1-carbonyl)-2H-chromen-2-one, has been developed. This involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate. The process includes sequential Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and a dehydration reaction, leading to biologically significant structures with potential applications in biomedical research (Zhengquan Zhou et al., 2013).

Material Science Applications

In material science, an innovative combination of a photosensitive crosslinker with poly (aryl ether ketone) formed a semi-interpenetrating network used as a precursor for carbon membranes. These membranes exhibit exceptional olefin/paraffin separation performance, highlighting the potential of chemical derivatives similar to 3-(azepane-1-carbonyl)-2H-chromen-2-one in enhancing separation technologies (M. Chng et al., 2009).

Protective Groups for Carbonyl Compounds

1,2,4-Trioxepanes, derivatives of aldehydes and ketones similar in reactivity to 3-(azepane-1-carbonyl)-2H-chromen-2-one, have been identified as stable and efficient protective groups for carbonyl compounds. These compounds are stable under various synthetic conditions and can be easily deprotected, offering an alternative to traditional protective groups like 1,3-dithianes (Aqeel Ahmed & P. Dussault, 2004).

Green Chemistry

A green synthetic protocol has been developed for the synthesis of 2-amino-chromenes, which share a structural motif with 3-(azepane-1-carbonyl)-2H-chromen-2-one. This environmentally friendly method uses nanostructured diphosphate as a catalyst in water, demonstrating the potential of these compounds in sustainable chemical synthesis (A. Solhy et al., 2010).

Novel Chemical Scaffolds

The base-promoted cascade reaction of 3-(1-alkynyl)chromones with pyridinium ylides has led to the development of chromeno[2,3-d]azepine scaffolds, showcasing the versatility of chromenone derivatives in constructing complex and novel chemical structures. This method highlights the broad applicability of compounds like 3-(azepane-1-carbonyl)-2H-chromen-2-one in synthetic organic chemistry (Yu-Fang Zhang et al., 2019).

properties

IUPAC Name |

3-(azepane-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-15(17-9-5-1-2-6-10-17)13-11-12-7-3-4-8-14(12)20-16(13)19/h3-4,7-8,11H,1-2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUJLHFRRGJOQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepane-1-carbonyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B3013970.png)